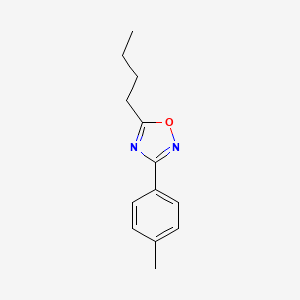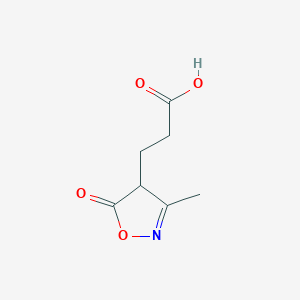
3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid
Descripción general
Descripción
“3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 1000933-37-8 . It has a molecular weight of 171.15 and is typically in powder form .
Molecular Structure Analysis
The molecular formula of “3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid” is C7H9NO4 . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC could be used .Physical And Chemical Properties Analysis
“3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid” is a powder at room temperature . More detailed physical and chemical properties, such as solubility and boiling point, are not available in the sources I found.Aplicaciones Científicas De Investigación
Hydrogen Bonding Studies
Studies on similar compounds, such as 1-ethyl-2-methyl-4-oxo-1,4-dihydro-pyridin-3-yloxyethanoic acid, have focused on understanding hydrogen bonding. Hydrogen bonding interactions were analyzed using NMR spectroscopy and X-ray crystallography, revealing insights into the molecular structure and interactions of these compounds (Dobbin et al., 1993).
Quality Control in Pharmaceutical Ingredients
Research on 3-Quinolin-4-one propanoic acids, which bear structural similarities, highlights the importance of analytical methods for quality control in active pharmaceutical ingredients. This includes the use of techniques like 13C NMR-spectroscopy for solving problems related to the tautomeric forms of these compounds (Zubkov et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Compounds containing similar structures, such as indoles with 1,3,4-oxadiazole and 1,2,4-triazole moieties, have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents (Gadegoni & Manda, 2013).
Antiproliferative Activity
Research on 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives has shown significant antiproliferative effects against various cancer cell lines. This opens up possibilities for developing new anticancer drugs (Božić et al., 2017).
Synthesis from Renewable Sources
Efforts have been made to synthesize azole derivatives, including those similar to 3-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid, from renewable sources like levulinic acid. This approach is crucial for sustainable chemistry (Flores et al., 2014).
Isomerization Reactions
The isomerization reactions of 1-aminobarbituric acids to oxotriazolyl aliphatic acids, a process similar to the synthesis of related compounds, have been studied. This provides insights into reaction mechanisms and potential synthetic routes (Jacobsen et al., 1979).
Chemical Synthesis Improvements
An improved synthesis method for compounds like 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid has been developed. This contributes to more efficient and higher-yielding chemical synthesis processes (Yong, 2010).
Structural Characterization
The structural characterization of related compounds, such as (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate, has been achieved using techniques like X-ray diffraction. This is key to understanding the molecular structure and properties (Shuang-hu, 2014).
Biological Evaluations
New triazine ligands and their cobalt complexes have been synthesized and evaluated for their binding ability and biological activity. These studies contribute to the development of new medicinal compounds (Parveen et al., 2018).
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazole and indole derivatives, have been reported to interact with a variety of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other heterocyclic compounds, leading to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
3-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-4-5(2-3-6(9)10)7(11)12-8-4/h5H,2-3H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDBUEJPFDYZIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000933-37-8 | |
| Record name | 3-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






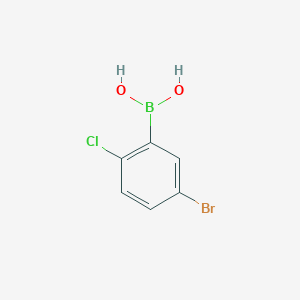
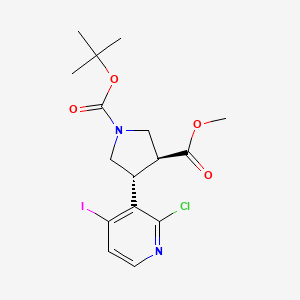
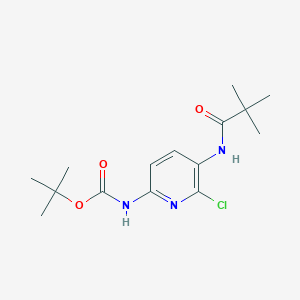
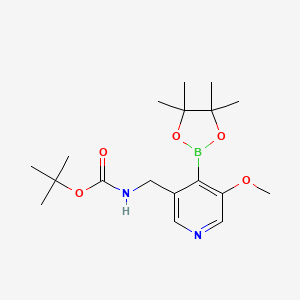
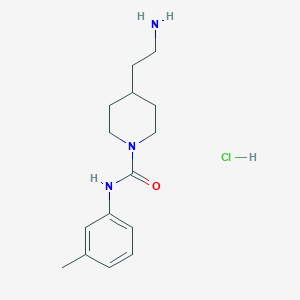
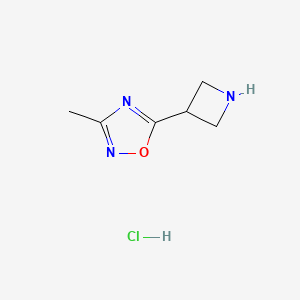
![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1372205.png)

![Benzo[c][1,2,5]thiadiazole-5-boronic acid pinacol ester](/img/structure/B1372209.png)

